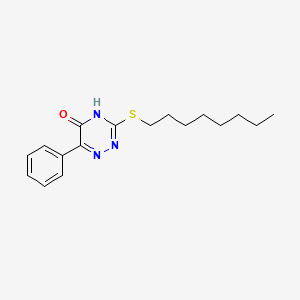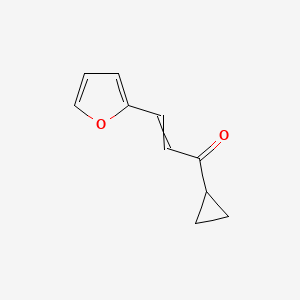
calcium;3-methyl-2-oxopentanoate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;3-methyl-2-oxopentanoate;hydrate, also known as calcium bis(3-methyl-2-oxopentanoate), is an organic calcium salt with the molecular formula C12H18CaO6 and a molecular weight of 298.35 g/mol . This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of calcium;3-methyl-2-oxopentanoate;hydrate involves several steps. One method includes dripping diethyl oxalate into an alcoholic solution of sodium alkoxide, followed by the addition of 2-methyl butyraldehyde. The mixture is stirred and an alkali solution is added. After heat insulation, the acid is regulated, and the mixture is extracted. Water is added to the extracting solution, and an aqueous solution of calcium chloride is dripped to obtain the coarse product. This product is then refined in a mixed solvent of purified water and organic solvent to obtain the final compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be mild in reaction conditions, easy to operate, and involves fewer steps. The raw materials used are inexpensive and environmentally friendly, minimizing waste and pollution .
Chemical Reactions Analysis
Types of Reactions
Calcium;3-methyl-2-oxopentanoate;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Calcium;3-methyl-2-oxopentanoate;hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of various industrial products, including catalysts and additives
Mechanism of Action
The mechanism of action of calcium;3-methyl-2-oxopentanoate;hydrate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Calcium;3-methyl-2-oxopentanoate;hydrate can be compared with other similar compounds, such as:
Calcium 3-methyl-2-oxovalerate: Similar in structure but may have different reactivity and applications.
Calcium 3-methyl-2-oxobutanoate: Another related compound with distinct properties and uses.
Calcium 3-methyl-2-oxopropanoate: Shares some similarities but differs in molecular structure and function
These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.
Properties
Molecular Formula |
C12H20CaO7 |
|---|---|
Molecular Weight |
316.36 g/mol |
IUPAC Name |
calcium;3-methyl-2-oxopentanoate;hydrate |
InChI |
InChI=1S/2C6H10O3.Ca.H2O/c2*1-3-4(2)5(7)6(8)9;;/h2*4H,3H2,1-2H3,(H,8,9);;1H2/q;;+2;/p-2 |
InChI Key |
KKAKCARVZYYCEV-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-[5-(hydroxyimino)-5,6,7,8-tetrahydronaphthalen-2-yl]carbamate](/img/structure/B14097953.png)


![3-tert-butyl-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B14097974.png)
![2-Butyl-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097982.png)
![1-(Pyridin-3-yl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097986.png)




![(2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B14098008.png)
![2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098009.png)
![2-(3-Ethoxypropyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098014.png)
